molecular formula C18H17ClN4O3S B2427580 (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 882757-41-7

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2427580
M. Wt: 404.87
InChI Key: YOCNYHKQJLNRTQ-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H17ClN4O3S and its molecular weight is 404.87. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Systems and Cascade Reactions

Research on similar compounds indicates a focus on constructing complex heterocyclic systems. For instance, alkylation of 3-cyanopyridine-2(1H)-thiones with a related compound, 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)-xanthene, leads to pyrido-thieno-diazepino-purine derivatives in good yields. These derivatives are valuable for further chemical transformations and potential pharmacological applications (Dotsenko et al., 2012).

Metal Complexes with Purine Derivatives

Studies on metal complexes involving purine derivatives, like 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione, are also relevant. These complexes are characterized using spectroscopic techniques and have potential applications in understanding metal-ligand interactions, which can be crucial in fields like catalysis and material science (Shaker, 2011).

Synthesis and Biological Activity Studies

The synthesis and study of biological activities of various purine derivatives are also a significant area of research. For example, the synthesis of 1-(oxoalkyl)-3,7,8-trialkyl-3,7-dihydro-1H-purine-2,6-diones and their effects on thrombocytes and erythrocytes aggregation highlight the medicinal potential of such compounds (Rybár et al., 1993).

Biosensing and Diagnostic Applications

Biosensing applications, specifically in the detection and quantification of xanthine, a related purine derivative, are explored. These biosensors are valuable in food industries and clinical diagnostics for conditions like xanthinuria and gout (Pundir & Devi, 2014).

Crystal Structure and DFT Studies

Research into the crystal structure and density functional theory (DFT) studies of purine derivatives, such as coumarin-purine hybrids, provides insights into their molecular properties. These studies are crucial for drug design and understanding interaction mechanisms at a molecular level (Mangasuli et al., 2019).

Novel Synthetic Routes and Pharmacological Evaluation

Exploration of new synthetic routes for purine derivatives and their pharmacological evaluation is a key area of research. This includes studies on substituted pyridines and purines containing 2,4-thiazolidinedione, showing potential for treating metabolic disorders like diabetes (Kim et al., 2004).

properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c1-11(19)8-9-23-14-15(22(2)17(26)21-16(14)25)20-18(23)27-10-13(24)12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,21,25,26)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCNYHKQJLNRTQ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

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